molecular formula C11H8FNO2 B1393958 2-(7-Fluoroquinolin-6-yl)acetic acid CAS No. 1022091-54-8

2-(7-Fluoroquinolin-6-yl)acetic acid

Cat. No.: B1393958
CAS No.: 1022091-54-8
M. Wt: 205.18 g/mol
InChI Key: QLIYCOZDTFRSOW-UHFFFAOYSA-N
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Description

2-(7-Fluoroquinolin-6-yl)acetic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 This compound is characterized by the presence of a fluorine atom at the 7th position of the quinoline ring and an acetic acid moiety at the 6th position

Scientific Research Applications

2-(7-Fluoroquinolin-6-yl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “2-(7-Fluoroquinolin-6-yl)acetic acid” includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoroquinolin-6-yl)acetic acid typically involves the introduction of the fluorine atom into the quinoline ring followed by the attachment of the acetic acid group. One common method is the nucleophilic displacement of halogen atoms on the quinoline ring with fluorine atoms. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoroquinolin-6-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-(7-Fluoroquinolin-6-yl)acetic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-quinolinecarboxylic acid
  • 6-Fluoro-2-quinolinecarboxylic acid
  • 5,7-Difluoroquinoline

Uniqueness

2-(7-Fluoroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other fluorinated quinolines.

Properties

IUPAC Name

2-(7-fluoroquinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIYCOZDTFRSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (7-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester (3.67 g) and 4N aquous sodium hydroxide (14.8 mL) were heated at 90° C. for 3 h. The solution was extracted with ethyl acetate. The aqueous layer was adjusted to acidic pH with acetic acid and filtered and dried to afford the title compound (2.3 g, 79.8%). 1H NMR (300 MHz, DMSO-d6) δ 12.52 (1H, s), 8.88˜8.90 (d, 1H), 8.34˜8.38 (d, 1H), 7.97˜7.99 (d, 1H), 7.73˜7.76 (d, 1H), 7.50˜7.54 (m, 1H), 3.85 (s, 2H). ES-MS m/z: 206.2 (M+1).
Name
(7-fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Yield
79.8%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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